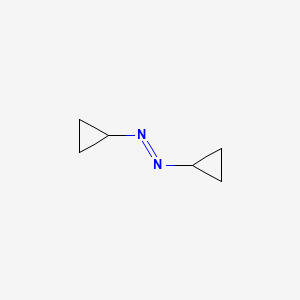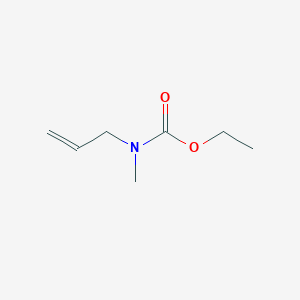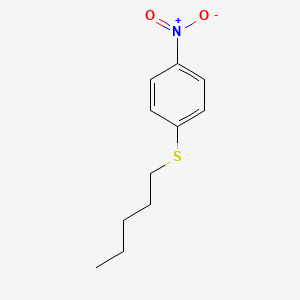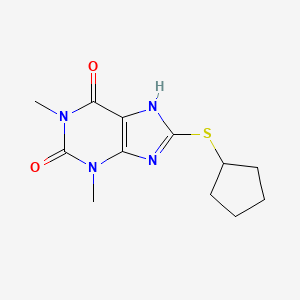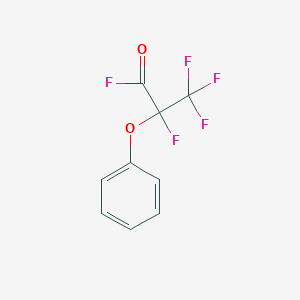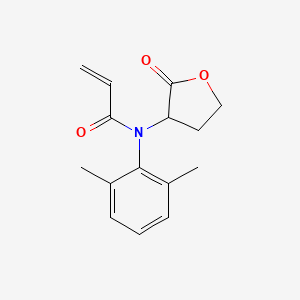
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, a lactone ring, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2,6-dimethylaniline with an appropriate acid chloride or anhydride under basic conditions.
Introduction of the Lactone Ring: The lactone ring can be introduced through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the formation of the oxolan-3-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)butanamide: Similar structure but with a butanamide group.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
75648-06-5 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C15H17NO3/c1-4-13(17)16(12-8-9-19-15(12)18)14-10(2)6-5-7-11(14)3/h4-7,12H,1,8-9H2,2-3H3 |
Clave InChI |
YHCQBCVZAMLGGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



